

The Biosynthesis of Rebaudioside E in Stevia rebaudiana: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rebaudioside E

Cat. No.: B1447645

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside E is a minor steviol glycoside found in the leaves of *Stevia rebaudiana*, a plant renowned for its production of high-intensity, low-calorie natural sweeteners. While less abundant than the major glycosides, stevioside and Rebaudioside A, **Rebaudioside E** is a key intermediate in the biosynthesis of other steviol glycosides and is of significant interest for its potential contribution to the overall sweetness profile and for the development of novel sweeteners. This technical guide provides an in-depth overview of the biosynthetic pathway of **Rebaudioside E**, detailing the enzymatic steps from the central isoprenoid pathway to the final glycosylation events. It includes a summary of available quantitative data, detailed experimental protocols for the characterization of key enzymes, and a visual representation of the metabolic pathway.

Introduction

Steviol glycosides, the compounds responsible for the sweet taste of *Stevia rebaudiana* leaves, are diterpenoid glycosides derived from a common precursor, geranylgeranyl diphosphate (GGPP). The biosynthesis of these compounds involves a complex series of reactions catalyzed by various enzymes, including terpene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases (UGTs). **Rebaudioside E** is structurally characterized by a steviol backbone with four glucose units. It is formed from the major steviol glycoside, stevioside, through the addition of a single glucose molecule. Understanding the

intricacies of the **Rebaudioside E** biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing the production of specific desirable steviol glycosides in both plant and microbial systems.

The Biosynthetic Pathway of Rebaudioside E

The biosynthesis of **Rebaudioside E** can be divided into two main stages: the formation of the steviol aglycone and the subsequent glycosylation steps.

Formation of the Steviol Aglycone

The initial steps of steviol glycoside biosynthesis are shared with the gibberellin pathway and take place in the plastids and endoplasmic reticulum.

- From the MEP Pathway to GGPP: The pathway begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These units are sequentially condensed to form the 20-carbon molecule, geranylgeranyl diphosphate (GGPP).[1]
- Cyclization to ent-Kaurene: GGPP is then cyclized in a two-step reaction. First, copalyl diphosphate synthase (CPS) converts GGPP to ent-copalyl diphosphate (ent-CPP).[2] Subsequently, ent-kaurene synthase (KS) catalyzes the conversion of ent-CPP to ent-kaurene.[2]
- Oxidation to Steviol: ent-Kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidative reactions. ent-Kaurene oxidase (KO), a cytochrome P450 monooxygenase, oxidizes ent-kaurene to ent-kaurenoic acid.[3] Following this, ent-kaurenoic acid 13-hydroxylase (KAH) hydroxylates ent-kaurenoic acid at the C-13 position to form steviol.[3]

Glycosylation of Steviol to Rebaudioside E

The final steps in the biosynthesis of **Rebaudioside E** involve the sequential addition of glucose moieties to the steviol aglycone, a process catalyzed by UDP-glycosyltransferases (UGTs) in the cytoplasm.

- Formation of Steviolmonoside and Steviolbioside: The first glucose is added to the C-13 hydroxyl group of steviol by UGT85C2, forming steviolmonoside.[\[2\]](#) A second glucose is then added to the C-2' of the first glucose by another UGT to form steviolbioside.[\[4\]](#)
- Formation of Stevioside: UGT74G1 then adds a glucose molecule to the C-19 carboxyl group of steviolbioside, resulting in the formation of stevioside.[\[2\]](#)
- Conversion of Stevioside to **Rebaudioside E**: The final step in the biosynthesis of **Rebaudioside E** is the addition of a glucose molecule to the C-2' position of the C-19-O-glucose of stevioside. This reaction is catalyzed by the UDP-glycosyltransferase UGT91D2 in *Stevia rebaudiana*.[\[1\]](#)

Quantitative Data

Quantitative data on the biosynthesis of **Rebaudioside E** in *Stevia rebaudiana* is limited. However, studies on the bioconversion of stevioside to **Rebaudioside E** using heterologous enzymes provide valuable insights into the efficiency of this specific glycosylation step. The relative abundance of steviol glycosides in the leaves also offers context for the natural production levels of **Rebaudioside E**.

Parameter	Value	Species/System	Reference
Bioconversion of Stevioside to Rebaudioside E			
Initial Stevioside Concentration	20 g/L	E. coli expressing UGTSL2 from Solanum lycopersicum	[3]
Rebaudioside E Produced	15.92 g/L	E. coli expressing UGTSL2 from Solanum lycopersicum	[3]
Relative Abundance in Stevia rebaudiana Leaves (Dry Weight)			
Stevioside	5-10%	Stevia rebaudiana	[4]
Rebaudioside A	2-5%	Stevia rebaudiana	[4]
Rebaudioside C	1%	Stevia rebaudiana	[4]
Rebaudioside D, E, and F	~0.2%	Stevia rebaudiana	[4]
Dulcoside A	0.5%	Stevia rebaudiana	[4]
Steviolbioside	0.1%	Stevia rebaudiana	[4]

Experimental Protocols

The characterization of the enzymes involved in the **Rebaudioside E** biosynthesis pathway, particularly the UDP-glycosyltransferases (UGTs), is essential for a complete understanding of the process. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of UGTs

This protocol describes the expression of a stevia UGT, such as UGT91D2, in a microbial host like *Escherichia coli* for subsequent purification and in vitro characterization.

1. Gene Cloning:

- The full-length coding sequence of the target UGT gene is amplified from *Stevia rebaudiana* cDNA using PCR with gene-specific primers.
- The PCR product is cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
- The construct is verified by sequencing.

2. Protein Expression:

- The expression vector is transformed into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture (e.g., in LB medium with appropriate antibiotic) and grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD600 of 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

3. Protein Purification:

- Cells are harvested by centrifugation.
- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
- Cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the soluble protein fraction is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
- The His-tagged protein is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.

- The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.

In Vitro UGT Enzyme Assay

This protocol is used to determine the activity and substrate specificity of a purified UGT enzyme.

1. Reaction Mixture Preparation:

- The standard reaction mixture (e.g., 50-100 µL) contains:
- Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Acceptor substrate (e.g., 1 mM stevioside)
- Sugar donor (e.g., 2 mM UDP-glucose)
- Divalent cation (e.g., 5 mM MgCl₂ or MnCl₂, as required by the enzyme)
- Purified UGT enzyme (e.g., 1-5 µg)

2. Reaction Incubation:

- The reaction is initiated by the addition of the enzyme.
- The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- The reaction is terminated by adding an equal volume of a solvent like methanol or by heating.

3. Product Analysis:

- The reaction mixture is centrifuged to pellet any precipitated protein.
- The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product (**Rebaudioside E**).
- A standard of **Rebaudioside E** is used for comparison of retention time and for quantification.

In Planta Functional Characterization using Agroinfiltration

This method allows for the rapid functional characterization of a UGT in a plant system.[5]

1. Vector Construction:

- The coding sequence of the UGT is cloned into a plant expression vector (e.g., a pEAQ-HT-DEST vector) under the control of a strong constitutive promoter (e.g., CaMV 35S).

2. Agrobacterium Transformation:

- The expression vector is transformed into *Agrobacterium tumefaciens* (e.g., strain GV3101).

3. Agroinfiltration:

- A single colony of *Agrobacterium* carrying the expression vector is grown in LB medium with appropriate antibiotics.
- The bacterial culture is harvested, resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone), and the OD₆₀₀ is adjusted to a desired concentration (e.g., 0.5-1.0).
- The bacterial suspension is infiltrated into the abaxial side of the leaves of a suitable host plant, such as *Nicotiana benthamiana*.

4. Substrate Feeding and Metabolite Extraction:

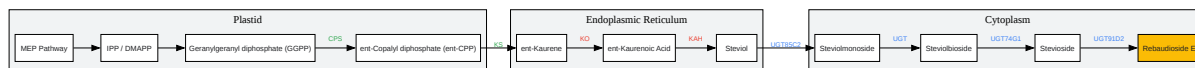
- After a few days of incubation (e.g., 3-5 days) to allow for transient protein expression, the infiltrated leaf area is infiltrated again with a solution of the acceptor substrate (e.g., 10 mM stevioside).
- After a further incubation period (e.g., 24-48 hours), the infiltrated leaf tissue is harvested.
- Metabolites are extracted from the leaf tissue using a suitable solvent (e.g., 80% methanol).

5. Analysis:

- The extract is analyzed by HPLC or LC-MS to detect the formation of the glycosylated product (**Rebaudioside E**).
- A control infiltration with an empty vector is performed to ensure that the product formation is dependent on the expressed UGT.

Visualizations

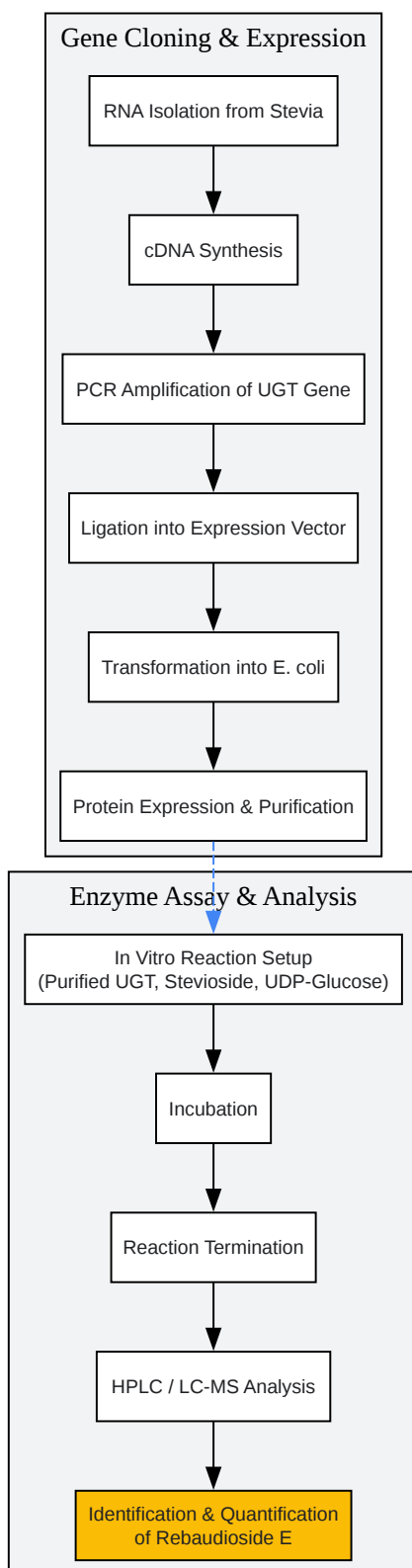
Biosynthesis Pathway of Rebaudioside E



[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of **Rebaudioside E** in *Stevia rebaudiana*.

Experimental Workflow for UGT Characterization



[Click to download full resolution via product page](#)

Caption: Experimental workflow for UGT characterization.

Conclusion

The biosynthesis of **Rebaudioside E** in *Stevia rebaudiana* is a multi-step process involving enzymes from the general terpenoid pathway and a specific set of UDP-glycosyltransferases. The identification of UGT91D2 as the enzyme responsible for the conversion of stevioside to **Rebaudioside E** is a significant advancement in our understanding of steviol glycoside biosynthesis. The methodologies outlined in this guide provide a framework for the further characterization of this and other UGTs, which will be instrumental in developing strategies for the targeted production of desirable steviol glycosides through metabolic engineering and synthetic biology approaches. Further research is warranted to elucidate the kinetic properties of UGT91D2 and to explore the regulatory mechanisms governing the expression of genes in the **Rebaudioside E** biosynthetic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uniprot.org [uniprot.org]
- 2. Bioconversion of Stevioside to Rebaudioside E Using Glycosyltransferase UGTSL2 - ProQuest [proquest.com]
- 3. Bioconversion of Stevioside to Rebaudioside E Using Glycosyltransferase UGTSL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of screening methods for functional characterization of UGTs from *Stevia rebaudiana* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Biosynthesis of Rebaudioside E in *Stevia rebaudiana*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1447645#biosynthesis-pathway-of-rebaudioside-e-in-stevia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com